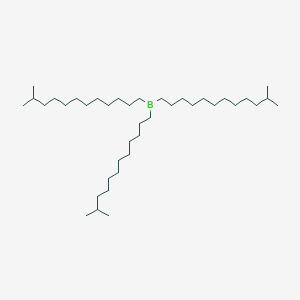![molecular formula C9H10Cl2O3 B14316861 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- CAS No. 112381-32-5](/img/structure/B14316861.png)
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is a complex organic compound characterized by its unique cyclobutenone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- typically involves a multi-step process. One common method includes the [2+2] cycloaddition of an acetylene with dichloroketene, followed by subsequent functional group modifications . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclobuten-1-one: A simpler analog without the acetyloxypropyl and dichloro substituents.
3-(Acetyloxy)-2-cyclobuten-1-one: A related compound with similar functional groups but lacking the dichloro substitution.
Uniqueness
2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyloxypropyl and dichloro substituents enhances its versatility in various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
112381-32-5 |
|---|---|
Molekularformel |
C9H10Cl2O3 |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
3-(4,4-dichloro-3-oxocyclobuten-1-yl)propyl acetate |
InChI |
InChI=1S/C9H10Cl2O3/c1-6(12)14-4-2-3-7-5-8(13)9(7,10)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
FMFVTSMCMGZAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC1=CC(=O)C1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


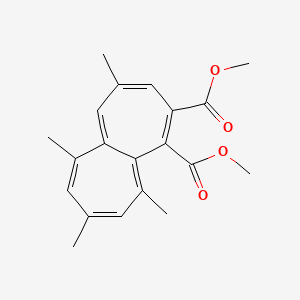
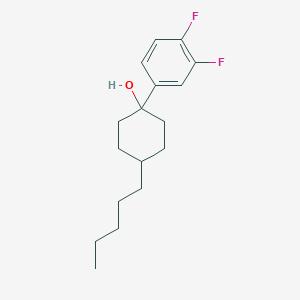
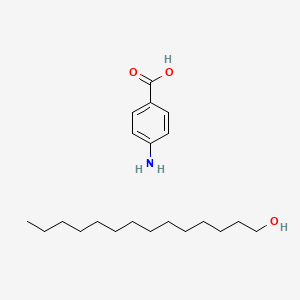
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
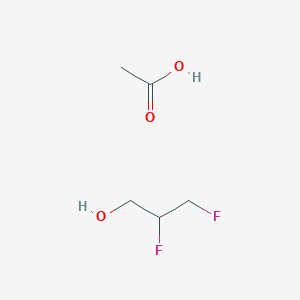
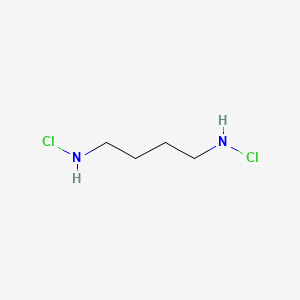

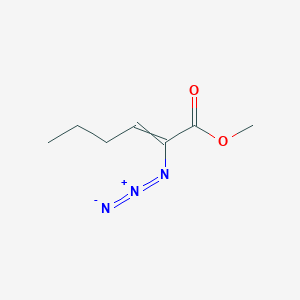
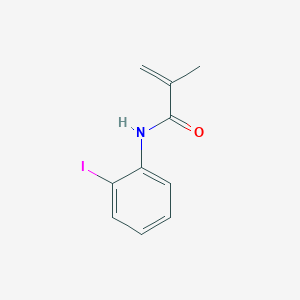
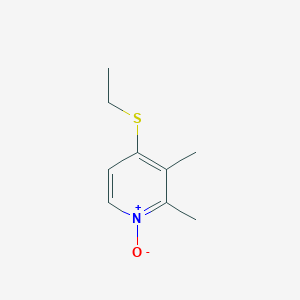
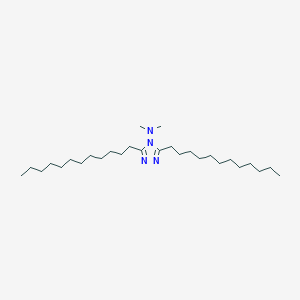
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
